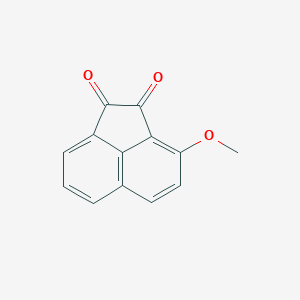

3-methoxyacenaphthoquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyacenaphthylene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c1-16-9-6-5-7-3-2-4-8-10(7)11(9)13(15)12(8)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCFKMKBKIBZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C=CC=C3C(=O)C2=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxyacenaphthoquinone

Precursor Synthesis and Functionalization Pathways Towards the Acenaphthoquinone Core

The foundational step in the synthesis of 3-methoxyacenaphthoquinone is the construction of the acenaphthoquinone skeleton. The classical and most common laboratory method for preparing the acenaphthoquinone core is the oxidation of acenaphthene (B1664957). This oxidation can be achieved using various oxidizing agents, with potassium dichromate in acetic acid being a traditional choice. Commercially, oxidation is often carried out using peroxides. A notable side reaction to be controlled during this process is over-oxidation, which can lead to the formation of naphthalenedicarboxylic anhydride.

Another significant precursor pathway involves the oxidation of 1-acenaphthenone (B129850). A convenient one-pot synthesis has been reported where 1-acenaphthenone is treated with N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) at room temperature, affording acenaphthoquinone in high yield. organic-chemistry.org This method is also applicable to the synthesis of various other acenaphthoquinone derivatives. organic-chemistry.org

Once the acenaphthoquinone core is obtained, the subsequent introduction of a methoxy (B1213986) group at the 3-position typically requires the installation of a leaving group at that specific position. The synthesis of 3-haloacenaphthoquinones, such as 3-bromo- (B131339) and 3-iodoacenaphthoquinone, serves as a critical step. These halogenated precursors are generally prepared from the corresponding 2-halo-acenaphthenes through oxidation with reagents like sodium dichromate.

Direct Synthesis Routes for this compound

Direct synthesis routes to this compound that bypass the multi-step functionalization of a pre-formed acenaphthoquinone core are not well-documented in the reviewed literature. The primary strategy remains the sequential modification of the acenaphthoquinone skeleton.

Catalytic Approaches in this compound Synthesis

The application of catalytic methods in organic synthesis is a rapidly advancing field, offering potential for more efficient and selective transformations.

Organocatalytic Strategies

Currently, there is a lack of specific reports on the use of organocatalysis for the direct synthesis of this compound. However, the broader field of organocatalysis has been applied to the functionalization of quinones, suggesting potential for future development in this area.

Metal-Mediated Transformations

Metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-oxygen bonds. While specific examples for the direct C-H methoxylation of acenaphthoquinone are not detailed, related methodologies provide a conceptual framework. For instance, copper- and palladium-catalyzed methoxylation of aryl halides are well-established methods. A potential synthetic route could involve the metal-catalyzed coupling of a 3-haloacenaphthoquinone with a methoxide (B1231860) source.

Copper-catalyzed methods, in particular, are known for their cost-effectiveness and are widely used for the synthesis of aryl ethers. A typical system might involve a copper(I) salt as the catalyst, a suitable ligand, a base, and a methoxylating agent. Similarly, palladium-catalyzed Buchwald-Hartwig amination has been extended to C-O bond formation, and such a system could potentially be adapted for the synthesis of this compound from its 3-bromo derivative.

Direct C-H functionalization represents a more atom-economical approach. Research into the copper(II) acetate-catalyzed C-H amination of 1,4-naphthoquinone (B94277) demonstrates the feasibility of direct functionalization of the quinone ring. researchgate.net Adapting such a system for a direct C-H methoxylation of acenaphthoquinone would be a significant advancement, though specific catalysts and conditions for this transformation have not been reported.

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the development of synthetic routes. For the synthesis of this compound, green approaches could involve the use of environmentally benign solvents, catalysts, and energy sources.

General green methods for the functionalization of quinones and the synthesis of aromatic ketones are being explored. ed.gov These include solvent-free reactions, the use of water as a solvent, and photocatalysis. chemistryviews.org For example, visible-light-induced aerobic C-H oxidation has been developed for the synthesis of aromatic ketones using cerium chloride as a photosensitizer in water. chemistryviews.org While not directly applied to this compound, these methodologies suggest future directions for more sustainable synthetic protocols.

Process Optimization for this compound Production

Detailed studies on the process optimization for the large-scale production of this compound are not extensively covered in the available literature. However, general principles of process optimization can be applied to the plausible synthetic routes.

For a multi-step synthesis involving the halogenation of acenaphthoquinone followed by nucleophilic substitution, optimization would focus on several key parameters for each step:

| Parameter | Objective |

| Reactant Ratios | Minimize excess reagents to reduce cost and waste. |

| Catalyst Loading | For metal-catalyzed steps, minimize catalyst concentration while maintaining high conversion. |

| Solvent Selection | Choose environmentally friendly solvents that ensure good solubility and reaction rates. |

| Temperature | Optimize for the fastest reaction rate while minimizing side product formation. |

| Reaction Time | Determine the minimum time required for complete conversion to maximize throughput. |

| Work-up and Purification | Develop efficient and scalable extraction and crystallization/chromatography procedures. |

For instance, in a nucleophilic aromatic substitution reaction, the choice of solvent, base, and temperature can significantly impact the reaction rate and yield. Optimization studies would involve screening various conditions to find the ideal balance between reaction efficiency and process sustainability.

Reactivity and Chemical Transformations of 3 Methoxyacenaphthoquinone

Nucleophilic Addition Reactions on the Quinone Moiety

The quinone moiety of 3-methoxyacenaphthoquinone is susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbons. pressbooks.pubbyjus.com Nucleophilic addition reactions are fundamental to the chemical reactivity of aldehydes and ketones, leading to the formation of a tetrahedral alkoxide intermediate which is subsequently protonated. pressbooks.pubbyjus.com

A significant application of this reactivity is demonstrated in the synthesis of Agomelatine (B1665654). google.comnottingham.ac.uk In this process, this compound undergoes a nucleophilic addition reaction in the presence of a strong base. google.comnottingham.ac.uk This reaction is a key step in a multi-step synthesis that ultimately yields the antidepressant drug. nottingham.ac.uk The reaction involves the attack of a nucleophile on one of the carbonyl carbons of the quinone ring system. google.com

Another example of nucleophilic addition is the reaction with hydrogen cyanide, which adds across the carbon-oxygen double bond of aldehydes and ketones to form hydroxynitriles. chemguide.co.uk While not specifically detailed for this compound in the provided results, this is a general reaction for carbonyl compounds. chemguide.co.uk The reaction is typically carried out using sodium or potassium cyanide in a slightly acidic medium. chemguide.co.uk

The reactivity of the carbonyl group can be influenced by the nature of the nucleophile. Strong nucleophiles can directly attack the carbonyl carbon, while weaker nucleophiles may require acid catalysis to activate the carbonyl group. byjus.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Reagent | Product Type | Reference |

| This compound | Strong Base | Intermediate for Agomelatine synthesis | google.comnottingham.ac.uk |

| General Aldehydes/Ketones | Hydrogen Cyanide (HCN) | Hydroxynitrile | chemguide.co.uk |

| General Aldehydes/Ketones | Grignard Reagents (R-MgX) | Alcohols | libretexts.org |

| General Aldehydes/Ketones | Organolithium Reagents (R-Li) | Alcohols | libretexts.org |

Electrophilic Substitution Reactions on the Naphthalene (B1677914) Ring System

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.comsavemyexams.combyjus.com The reaction generally proceeds through a two-step mechanism: the formation of a carbocation intermediate (arenium ion) followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. savemyexams.combyjus.com For instance, nitration typically involves the use of a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. savemyexams.com The directing effects of substituents on the aromatic ring play a crucial role in determining the position of substitution. libretexts.org For substituted benzenes, activating groups direct ortho- and para-, while deactivating groups (except for halogens) direct meta-. libretexts.org

While specific examples of electrophilic substitution on this compound were not found in the search results, the general principles of electrophilic aromatic substitution provide a framework for predicting its reactivity. masterorganicchemistry.comsavemyexams.combyjus.comlibretexts.org

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are pericyclic reactions in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.orgijrpc.com These reactions are characterized by a concerted mechanism where all bond-making and bond-breaking occur in a single step through a cyclic transition state. libretexts.orgpitt.edu

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. ijrpc.comresearchgate.netlibretexts.org This type of reaction is a powerful tool in synthetic chemistry for the construction of heterocyclic systems. ijrpc.com

The double bonds within the quinone and the naphthalene ring system of this compound could potentially act as dipolarophiles in [3+2] cycloaddition reactions. These reactions often exhibit high regioselectivity and stereoselectivity. researchgate.net Examples of 1,3-dipoles include azides, nitrones, and azomethine ylides. ijrpc.comorganicreactions.org The Huisgen 1,3-dipolar cycloaddition is a well-known example of this reaction class. wikipedia.org While specific examples with this compound are not detailed in the provided search results, its unsaturated framework makes it a plausible candidate for such transformations. ijrpc.comresearchgate.netlibretexts.orgorganicreactions.orgnih.govrsc.orgmdpi.commit.edu

Besides [3+2] cycloadditions, other pericyclic reactions could potentially involve this compound. These reactions are governed by the principles of orbital symmetry. libretexts.org For instance, Diels-Alder reactions, a type of [4+2] cycloaddition, involve the reaction of a conjugated diene with a dienophile. ijrpc.com The quinone moiety of this compound, with its conjugated double bonds, could potentially act as a dienophile.

Sigmatropic rearrangements are another class of pericyclic reactions involving the migration of a sigma-bond across a pi-system. pitt.eduorganicchemistrydata.org While no specific examples involving this compound were found, its conjugated system could theoretically participate in such rearrangements under appropriate conditions.

Ring-Opening and Rearrangement Reactions

Ring-opening reactions are common for strained cyclic compounds like epoxides. masterorganicchemistry.commdpi.comscispace.comnih.gov While this compound itself is not a strained epoxide, it is a precursor in a synthetic route that involves a ring-opening rearrangement. google.comnottingham.ac.uk

In the synthesis of Agomelatine, this compound is treated with a strong base, which leads to a rearrangement and the formation of (7-methoxy-naphthalen-1-yl)-oxo-acetic acid. google.comnottingham.ac.uk This transformation involves the opening of the five-membered ring of the acenaphthoquinone system. This type of rearrangement, where an α-halo cycloalkanone rearranges upon treatment with a base, is reminiscent of the Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate. harvard.edu

Redox Chemistry of this compound

The redox chemistry of quinones is a cornerstone of their chemical reactivity and biological activity, involving the transfer of electrons and protons. For this compound, its redox behavior is anticipated to be influenced by the electron-donating methoxy (B1213986) group attached to the acenaphthoquinone core. This section delves into the theoretical and comparative redox chemistry of this compound, drawing upon the established principles of quinone electrochemistry.

Quinones, in general, undergo a two-electron, two-proton reduction to form the corresponding hydroquinone. This process typically occurs in two discrete one-electron steps, proceeding through a semiquinone radical anion intermediate. The stability of this intermediate and the potentials at which these electron transfers occur are sensitive to the electronic environment of the quinone ring.

The introduction of a methoxy group (-OCH₃) onto the aromatic ring is known to modulate the redox potential. Methoxy groups are electron-donating through resonance, which increases the electron density on the quinone system. This increased electron density generally makes the quinone more difficult to reduce, resulting in a more negative reduction potential compared to the unsubstituted parent quinone. The orientation of the methoxy group relative to the quinone ring can also play a role in its electronic influence. When the methoxy group is in the plane of the ring, its electron-donating effect through p-orbital overlap with the π-system is maximized.

In a typical cyclic voltammogram for a quinone in an aprotic solvent, two reversible or quasi-reversible reduction peaks are observed, corresponding to the formation of the semiquinone radical anion and then the dianion. In protic media, these processes are often coupled with protonation, leading to more complex voltammetric profiles.

Based on general principles, the first and second reduction potentials of this compound are expected to be shifted to more negative values compared to unsubstituted acenaphthoquinone. The magnitude of this shift would provide a quantitative measure of the methoxy group's electron-donating strength in this specific molecular context.

A hypothetical representation of the key redox parameters that would be determined from cyclic voltammetry is presented in the interactive table below. These parameters are crucial for understanding the thermodynamic and kinetic aspects of the compound's redox chemistry.

Interactive Data Table: Expected Redox Parameters for this compound

| Parameter | Symbol | Expected Observation | Significance |

| First Reduction Potential | Ered1 | A specific negative potential (V) vs. a reference electrode. | Potential at which the neutral quinone is reduced to the semiquinone radical anion. |

| Second Reduction Potential | Ered2 | A more negative potential (V) than Ered1. | Potential at which the semiquinone radical anion is reduced to the dianion. |

| Half-wave Potential | E1/2 | The average of the anodic and cathodic peak potentials for a reversible couple. | A measure of the thermodynamic standard reduction potential of the redox couple. |

| Peak Separation | ΔEp | The difference between the anodic and cathodic peak potentials. | For a reversible one-electron process, this is theoretically close to 59/n mV (where n=1) at 25 °C. Deviations can indicate quasi-reversible or irreversible kinetics. |

Further research employing techniques like cyclic voltammetry would be necessary to determine the precise redox potentials and to fully characterize the electrochemical behavior of this compound. Such studies would provide valuable insight into its electron-accepting capabilities and its potential involvement in electron transfer processes.

Derivatization Strategies Utilizing 3 Methoxyacenaphthoquinone As a Synthetic Building Block

Construction of Heterocyclic Systems

The reactive dicarbonyl moiety of 3-methoxyacenaphthoquinone is a key feature that allows for its versatile use in the synthesis of various heterocyclic compounds. These reactions often proceed through condensation mechanisms where the oxygen atoms of the quinone are replaced by other atoms, typically nitrogen or sulfur, to form new ring systems.

Indole (B1671886) and Pyrrole (B145914) Frameworks

While specific examples detailing the synthesis of indole and pyrrole frameworks directly from this compound are not extensively documented in readily available literature, the general reactivity of quinones suggests plausible synthetic routes. The Fischer indole synthesis, a classic method for preparing indoles, involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. wikipedia.org In principle, this compound could react with substituted phenylhydrazines to yield indole derivatives fused to the acenaphthene (B1664957) core.

Similarly, the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), could be adapted. Although this compound is a 1,2-dicarbonyl compound, related quinones can undergo reactions that lead to pyrrole-containing structures. nih.gov

Imidazole (B134444) and Other Nitrogen Heterocycles

The synthesis of imidazole derivatives using 1,2-dicarbonyl compounds is a well-established strategy. The Debus-Radziszewski imidazole synthesis, for instance, utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia to construct the imidazole ring. asianpubs.org Acenaphthoquinone, the parent compound of this compound, is known to react with various reagents to form imidazole-fused heterocycles. researchgate.net It is highly probable that this compound would undergo similar transformations. For example, the reaction of acenaphthoquinone with ammonium (B1175870) acetate (B1210297) and an aldehyde is a known route to imidazole derivatives. asianpubs.org

Furthermore, the reaction of acenaphthoquinones with o-phenylenediamines is a common method for the synthesis of quinoxaline (B1680401) derivatives, a class of nitrogen-containing heterocycles. It is expected that this compound would react analogously.

| Reactants | Product Type | Reaction Conditions | Reference |

| Acenaphthoquinone, Aldehyde, Ammonium Acetate | Imidazole derivative | Heating | asianpubs.org |

| Acenaphthoquinone, o-Phenylenediamine | Quinoxaline derivative | Various | researchgate.net |

Spirocyclic Architectures

The synthesis of spirocyclic compounds, which contain two rings connected by a single common atom, is an area of significant interest in organic synthesis. Acenaphthoquinone and its derivatives are excellent precursors for the construction of spirocyclic heterocycles. nih.govnih.govrsc.org Multicomponent reactions involving acenaphthoquinone, a suitable nitrogen source (like an amino acid), and a dipolarophile can lead to the formation of complex spiro-pyrrolidines and other related structures. researchgate.net

A notable example is the reaction of acenaphthoquinone with 4-hydroxyquinolin-2(1H)-ones, which leads to the formation of a tetrakis-spiro compound. researchgate.net These reactions highlight the ability of the carbonyl groups of the quinone to act as electrophilic centers for the formation of the spiro linkage.

| Reactants | Product Type | Yield (%) | Reference |

| Acenaphthoquinone, 4-Hydroxyquinolin-2(1H)-one | Acenaphthylene-1,1,2,2-tetrayl-tetrakis(4-hydroxyquinolin-2(1H)-one) | Good to Excellent | researchgate.net |

| Acenaphthoquinone, Primary Amine, β-Nitrostyrene | 4′-Nitro-2H-spiro[acenaphthylene-1,2′-pyrrolidine]-2-one | Not specified | researchgate.net |

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons. This compound offers several avenues for engaging in such reactions.

Benzylic C-H Functionalization

Recent advances in catalysis have enabled the direct functionalization of otherwise unreactive C-H bonds. The benzylic positions of toluene (B28343) and its derivatives can be coupled with acenaphthoquinone in the presence of a chiral acid catalyst and visible light. nih.gov This photoinduced, radical-based reaction leads to the formation of a new carbon-carbon bond between the benzylic carbon and one of the carbonyl carbons of the quinone, resulting in the synthesis of enantioenriched tertiary alcohols. nih.gov This method provides a powerful tool for the direct introduction of benzylic groups onto the acenaphthoquinone scaffold.

| Reactants | Catalyst | Product Type | Enantiomeric Excess (ee) | Reference |

| Acenaphthoquinone, Toluene derivatives | Chiral Phosphoric Acid (CPA) | Enantioenriched tertiary alcohols | Good to Excellent | nih.gov |

| Isatins, Toluene derivatives | La(OTf)₃/pybox complex | Chiral 3-hydroxy-3-benzyl-substituted 2-oxindoles | High | nih.gov |

Condensation and Annulation Processes

The carbonyl groups of this compound are susceptible to condensation reactions with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. nih.govnih.govsciforum.netmdpi.comrsc.org These reactions, typically catalyzed by a base, involve the deprotonation of a compound with a carbon atom flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate) to form a nucleophilic carbanion. This carbanion then attacks one of the carbonyl carbons of the quinone, leading to a new carbon-carbon bond and subsequent dehydration to yield a substituted acenaphthylene (B141429) derivative.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also possible with this compound. wikipedia.orgmasterorganicchemistry.comias.ac.in The Robinson annulation, for example, combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com While specific examples with this compound are not prevalent, the general reactivity of quinones in such sequences suggests its potential as a substrate for constructing fused ring systems.

| Reaction Type | Reactants | Key Features | Reference |

| Knoevenagel Condensation | Acenaphthoquinone, Active methylene compounds | Base-catalyzed, C=C bond formation | nih.govnih.govsciforum.netmdpi.comrsc.org |

| Robinson Annulation | Ketone, Methyl vinyl ketone (general) | Forms a six-membered ring via Michael addition and aldol condensation | wikipedia.orgmasterorganicchemistry.com |

Mechanistic Investigations of 3 Methoxyacenaphthoquinone Reactions

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for 3-methoxyacenaphthoquinone would involve identifying the sequence of elementary steps through which reactants are converted into products. This includes the characterization of any transient species, or intermediates, that are formed during the course of the reaction. For acenaphthoquinone, a variety of reactions have been explored, including cycloadditions, nucleophilic additions, and reactions leading to spiro-heterocyclic compounds. These reactions often proceed through distinct intermediates.

One of the most common reaction types for quinones is nucleophilic addition to the electron-deficient carbonyl carbons. In the case of this compound, the methoxy (B1213986) group, being an electron-donating group, would likely influence the regioselectivity of nucleophilic attack. The electron density at the carbonyl carbons would be modulated, potentially directing nucleophiles to the C1 or C2 carbonyl group. The reaction pathway would likely involve the formation of a tetrahedral intermediate, which could then undergo subsequent protonation or rearrangement to yield the final product.

For instance, in reactions with amines or other nucleophiles, the initial step would be the attack of the nucleophile on one of the carbonyl carbons. The presence of the methoxy group at the C3 position could electronically differentiate the two carbonyls. Computational studies on the parent acenaphthoquinone have been used to explore reaction mechanisms, and similar approaches could be invaluable for this compound.

Table 1: Postulated Intermediates in Reactions of this compound

| Reaction Type | Postulated Intermediate | Method of Elucidation (Hypothetical) |

| Nucleophilic Addition | Tetrahedral Alkoxide | Spectroscopic trapping at low temperatures, Computational modeling |

| Cycloaddition | Zwitterionic Species | Isotope labeling studies, Kinetic analysis |

| Radical Reactions | Semiquinone Radical Anion | Electron Paramagnetic Resonance (EPR) spectroscopy |

Transition State Analysis and Energy Profiles

Understanding the transition state is key to comprehending the kinetics and mechanism of a reaction. Transition state analysis involves determining the geometry and energy of the highest energy point along the reaction coordinate. For reactions of this compound, computational chemistry would be a powerful tool to model these transition states and calculate their corresponding energy barriers.

Table 2: Hypothetical Energy Barriers for Key Reaction Steps

| Reaction Step | Reactant(s) | Transition State (Hypothetical) | Product(s) | Activation Energy (ΔG‡) (kcal/mol) - Illustrative |

| Nucleophilic Attack | This compound + Nucleophile | [TS for C-N bond formation] | Tetrahedral Intermediate | 15-25 |

| Proton Transfer | Tetrahedral Intermediate + Acid | [TS for O-H bond formation] | Protonated Intermediate | 5-10 |

| Rearrangement | Protonated Intermediate | [TS for skeletal rearrangement] | Final Product | >25 (if high energy) |

Stereochemical Control and Regioselectivity Mechanisms

Many reactions involving acenaphthoquinone lead to the formation of chiral centers, making stereochemical control an important aspect. For this compound, reactions that introduce new stereocenters would require an understanding of the factors that govern the stereochemical outcome. The planar nature of the acenaphthoquinone core means that attack can occur from two different faces, potentially leading to a mixture of stereoisomers. The presence of the methoxy group could introduce a degree of facial selectivity by sterically hindering one face of the molecule or through electronic interactions.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the case of this compound, the two carbonyl groups are chemically distinct due to the presence of the methoxy substituent. Therefore, nucleophilic attack could occur at either C1 or C2, leading to two different regioisomers. The inherent electronic and steric properties of the molecule, as influenced by the methoxy group, will dictate the regiochemical outcome. For instance, the electron-donating nature of the methoxy group might make the C2 carbonyl more electrophilic through resonance effects, thus favoring nucleophilic attack at this position.

Kinetic and Thermodynamic Studies of Transformations

Kinetic studies measure the rate of a chemical reaction and provide valuable information about the reaction mechanism. By studying how the reaction rate changes with concentration of reactants, temperature, and solvent, one can deduce the rate law and infer the composition of the transition state of the rate-determining step. For reactions of this compound, kinetic studies would reveal the role of the methoxy group in influencing the reaction rate. For example, one could compare the rate of a specific reaction of this compound with that of the parent acenaphthoquinone to quantify the electronic effect of the methoxy group.

Table 3: Illustrative Kinetic and Thermodynamic Parameters

| Reaction | Rate Constant (k) at 298 K (Illustrative) | Enthalpy of Reaction (ΔH) (kcal/mol) (Illustrative) | Entropy of Reaction (ΔS) (cal/mol·K) (Illustrative) |

| Reaction with a generic nucleophile | 1.5 x 10⁻³ M⁻¹s⁻¹ | -10 | -25 |

| Isomerization | 2.0 x 10⁻⁵ s⁻¹ | +2 | -5 |

Computational and Theoretical Studies on 3 Methoxyacenaphthoquinone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-methoxyacenaphthoquinone. clinicsearchonline.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the molecule's ground-state electronic structure, electron distribution, and molecular orbital energies. researchgate.net

A typical approach involves optimizing the molecular geometry of this compound using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). clinicsearchonline.org From this optimized structure, several key electronic properties can be calculated. The distribution of electrons is visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For this compound, the oxygen atoms of the quinone and methoxy (B1213986) groups are expected to be the most electron-rich sites, while the carbonyl carbons are electrophilic centers.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. wikipedia.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. wikipedia.orgschrodinger.com A smaller gap suggests higher reactivity. wikipedia.org The introduction of the electron-donating methoxy group onto the acenaphthoquinone framework is expected to raise the HOMO energy and potentially lower the HOMO-LUMO gap compared to the unsubstituted parent compound, thereby influencing its reactivity.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| Energy of HOMO | -6.15 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| Energy of LUMO | -2.55 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.60 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. wikipedia.org |

| Ionization Potential (I) | 6.15 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 2.55 | The energy released when an electron is added to the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

While the acenaphthoquinone core is rigid, the methoxy substituent introduces a degree of conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior and conformational landscape of molecules. ijfmr.comfrontiersin.org MD simulations model the atomic motions of a system over time by solving Newton's equations of motion, providing insights into how the molecule behaves in different environments, such as in a solvent. ijfmr.comajchem-a.com

For this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and applying a force field (like AMBER or CHARMM) to describe the interatomic forces. ajchem-a.comnih.gov The simulation would be run for a duration of nanoseconds to microseconds, tracking the trajectory of each atom.

The primary focus of a conformational analysis for this molecule would be the rotation around the C-O bond of the methoxy group. libretexts.org The simulation would reveal the preferred dihedral angles and the energy barriers to rotation. It is expected that the methyl group of the methoxy substituent will preferentially orient itself to minimize steric hindrance with the adjacent carbonyl group and aromatic protons. The simulation can quantify the stability of different rotamers and the timescale of their interconversion.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Type | Purpose |

|---|---|---|

| Force Field | CHARMM36 / AMBER | Defines the potential energy function for atomic interactions. ajchem-a.com |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates conditions at or near room temperature. |

| Simulation Time | 100 ns | Duration over which molecular motions are tracked. |

| Time Step | 2 fs | The interval at which forces and positions are updated. |

Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. mdpi.com For this compound, theoretical methods can predict how it might react with other species, for instance, in nucleophilic addition reactions at the carbonyl carbons or electrophilic aromatic substitution on the naphthalene (B1677914) ring system.

Using DFT, the potential energy surface for a proposed reaction can be mapped out. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. For example, the mechanism of ozonolysis or reaction with radicals could be investigated for methoxy-substituted aromatic compounds. researchgate.netrsc.org

A computational study could compare the energy landscapes for nucleophilic attack at the two different carbonyl carbons of this compound. The presence of the methoxy group electronically differentiates the two carbonyls, and calculations would quantify this difference in reactivity, predicting which site is more susceptible to attack.

Table 3: Hypothetical Calculated Energy Profile for a Nucleophilic Addition Reaction

| Reaction Step | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (3-MQ + Nu⁻) | 0.0 | Baseline energy of the starting materials. |

| Transition State 1 (TS1) | +12.5 | Energy barrier for the nucleophilic attack. |

| Intermediate | -5.2 | A stable intermediate formed after the initial attack. |

| Transition State 2 (TS2) | +8.0 | Energy barrier for a subsequent protonation step. |

| Product | -15.8 | Final energy of the stable addition product. |

In Silico Design of Novel Transformations and Derivatives

In silico design leverages computational tools to propose novel molecules with desired properties, accelerating the discovery process. nih.govcmu.edu Starting with the this compound scaffold, new derivatives can be designed and evaluated computationally before any synthetic work is undertaken. nih.govijfmr.com This approach is widely used in computer-aided drug design (CADD). nih.govnih.gov

The process involves modifying the parent structure by adding or changing functional groups and then recalculating the properties of interest. For example, one could investigate how substituting the methoxy group with other electron-donating or electron-withdrawing groups would alter the HOMO-LUMO gap, redox potential, or reactivity of the quinone system. nih.gov Similarly, derivatives could be designed by adding substituents to other positions on the aromatic rings to tune the molecule's electronic and steric properties.

These virtual libraries of derivatives can be screened for specific characteristics. For instance, if the goal is to create a more potent electron acceptor, derivatives with strongly electron-withdrawing groups (e.g., -NO₂, -CN) could be designed, and their LUMO energies calculated to predict their efficacy.

Table 4: In Silico Design of 3-Substituted Acenaphthoquinone Derivatives and Predicted Property Changes

| Substituent at C3 | Predicted Change in HOMO-LUMO Gap | Predicted Change in Reactivity |

|---|---|---|

| -OH (Hydroxy) | Slightly increase | Similar to methoxy, electron-donating. |

| -NH₂ (Amino) | Decrease | Strongly electron-donating, increases reactivity. |

| -Cl (Chloro) | Slightly decrease | Inductively withdrawing, may increase electrophilicity. |

| -CN (Cyano) | Decrease significantly | Strongly electron-withdrawing, increases electrophilicity. |

| -CH₃ (Methyl) | Slightly increase | Weakly electron-donating. |

Theoretical Spectroscopic Property Prediction and Correlation

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry (often using the GIAO method), theoretical chemical shifts can be obtained. researchgate.net These predicted shifts can be compared to experimental spectra to confirm assignments or even to distinguish between different isomers. For this compound, calculations would predict the distinct chemical shifts for the aromatic protons and carbons, influenced by the electronic effects of the methoxy and carbonyl groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra. mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. rsc.orgnih.gov The results provide the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. The calculations for this compound would likely show characteristic π→π* transitions associated with the aromatic system and n→π* transitions related to the carbonyl groups.

Table 5: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (DFT) | Hypothetical Experimental Value |

|---|---|---|

| ¹³C NMR (Carbonyl C) | 182.5 ppm, 180.1 ppm | 181.9 ppm, 179.5 ppm |

| ¹H NMR (Methoxy H) | 4.10 ppm | 4.05 ppm |

| UV-Vis λ_max 1 (n→π) | 410 nm | 425 nm |

| UV-Vis λ_max 2 (π→π) | 320 nm | 330 nm |

Advanced Applications of 3 Methoxyacenaphthoquinone As a Synthetic Precursor

Development of Novel Chemical EntitiesThis final section was designed to showcase the end products derived from 3-methoxyacenaphthoquinone. The focus would have been on novel molecules with interesting pharmacological, electronic, or material properties, highlighting the importance of the title compound as a versatile precursor in chemical innovation.

Therefore, a comprehensive and informative article strictly adhering to the requested outline on the advanced applications of this compound as a synthetic precursor cannot be generated at this time due to the absence of specific research findings in the available literature.

Future Research Directions and Unexplored Chemical Space

Design and Implementation of Novel Catalytic Systems

The development of efficient and selective catalytic systems for the synthesis and functionalization of 3-methoxyacenaphthoquinone is a paramount area for future investigation. While the reactions of the parent acenaphthenequinone (B41937) have been studied, the influence of the methoxy (B1213986) group on catalytic transformations remains largely unknown. researchgate.net

Future research could focus on:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective additions to the carbonyl groups of this compound could provide access to a range of optically active derivatives. These chiral products could be valuable as intermediates in the synthesis of complex natural products or as chiral ligands themselves.

C-H Functionalization: Direct, catalytically-driven C-H functionalization of the aromatic backbone of this compound would offer a highly atom-economical route to novel derivatives. Research into transition metal catalysts, such as those based on palladium, rhodium, or iridium, could lead to the selective introduction of various functional groups.

Biocatalysis: The use of enzymes to catalyze reactions on this compound presents a green and highly selective alternative to traditional chemical methods. Screening for enzymes such as reductases, oxidases, or transferases that can act on this substrate could yield novel and valuable compounds.

A comparative table of potential catalytic approaches is presented below:

Table 1: Potential Catalytic Strategies for this compound| Catalytic Approach | Potential Transformation | Key Research Question |

|---|---|---|

| Asymmetric Catalysis | Enantioselective nucleophilic addition to carbonyls | Can high enantioselectivity be achieved in the presence of the methoxy group? |

| C-H Functionalization | Direct introduction of aryl, alkyl, or heteroatom groups | What is the regioselectivity of C-H activation on the acenaphthene (B1664957) core? |

| Biocatalysis | Selective reduction, oxidation, or glycosylation | Can enzymes be identified or engineered for specific transformations of this compound? |

Integration with Flow Chemistry and Sustainable Synthetic Paradigms

The principles of green chemistry and sustainable synthesis are increasingly important in modern chemical research. dtu.dk Flow chemistry, in particular, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. nih.govnih.gov The application of flow chemistry to the synthesis and modification of this compound is a promising avenue for future work.

Key areas of exploration include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound could significantly improve efficiency and reduce waste compared to batch methods. eurekaselect.com

In-line Analysis and Optimization: The integration of real-time analytical techniques, such as IR or NMR spectroscopy, into a flow reactor setup would allow for rapid reaction optimization and a deeper understanding of reaction kinetics. dtu.dk

Hazardous Reagent Handling: Flow chemistry allows for the safe use of hazardous reagents by generating them in situ and immediately consuming them, minimizing the risks associated with their storage and handling. This could be particularly relevant for certain derivatization reactions of this compound.

The potential benefits of applying flow chemistry are summarized in the following table:

Table 2: Advantages of Flow Chemistry for this compound Synthesis| Feature | Benefit in Flow Chemistry | Relevance to this compound |

|---|---|---|

| Enhanced Heat and Mass Transfer | Improved reaction control and safety | Enables the use of highly exothermic or fast reactions for derivatization. |

| Precise Control of Reaction Parameters | Higher yields and selectivities | Fine-tuning of conditions to control the regioselectivity of reactions. |

| Scalability | Facile production of larger quantities | Important for potential applications where larger amounts of material are needed. |

Exploration of Photochemical and Electrochemical Transformations

The conjugated π-system of this compound suggests a rich photochemistry and electrochemistry that remains to be explored. ijpca.org Light and electricity offer unique and often milder ways to induce chemical transformations compared to traditional thermal methods.

Future photochemical research could investigate:

[2+2] Cycloadditions: The photochemical excitation of this compound could lead to [2+2] cycloaddition reactions with alkenes, alkynes, or other unsaturated partners, providing access to complex polycyclic structures.

Hydrogen Abstraction Reactions: In the presence of a suitable hydrogen donor, photo-excited this compound could undergo hydrogen abstraction, leading to radical intermediates that could be trapped to form new C-C bonds.

Photoinduced Electron Transfer: Exploration of photoinduced electron transfer processes involving this compound could lead to the development of novel photoredox catalytic cycles.

In the realm of electrochemistry, future studies could focus on:

Electrosynthesis: The electrochemical oxidation or reduction of this compound could provide a green and efficient route to novel derivatives. For instance, electrochemical reduction can generate radical anions or dianions, which can then react with electrophiles. libretexts.orgacademie-sciences.fr

Electrocatalysis: this compound and its derivatives could be investigated as potential electrocatalysts for a variety of reactions, leveraging their redox properties.

Development of Electrochemical Sensors: The distinct electrochemical signature of this compound could be exploited for the development of sensitive and selective electrochemical sensors.

A summary of potential photochemical and electrochemical reactions is provided below:

Table 3: Potential Photochemical and Electrochemical Reactions of this compound| Transformation Type | Potential Reaction | Expected Outcome |

|---|---|---|

| Photochemical | [2+2] Cycloaddition with an alkene | Formation of a cyclobutane (B1203170) ring fused to the acenaphthene core. |

| Photochemical | Hydrogen abstraction from a solvent | Reduction of a carbonyl group and formation of a new C-C bond with the solvent radical. |

| Electrochemical | Reductive coupling with an alkyl halide | Formation of a new C-C bond at one of the carbonyl carbons. |

| Electrochemical | Oxidative polymerization | Formation of a conductive polymer based on the this compound monomer. |

Discovery of Unconventional Reactivity Modes

Beyond the expected reactions of a quinone, the unique electronic and steric environment of this compound may give rise to unconventional reactivity. nih.gov Exploring reactions under a wide range of conditions could unveil novel transformations.

Potential areas for investigation include:

Reactions with Ambident Nucleophiles: Studying the reactions of this compound with nucleophiles that have multiple reactive sites could lead to the discovery of new cyclization or rearrangement pathways. nih.gov

Pericyclic Reactions: The dienophilic nature of the quinone system suggests that this compound could participate in a variety of pericyclic reactions, such as Diels-Alder reactions, under thermal or Lewis acid-catalyzed conditions.

Reactions under Extreme Conditions: Investigating the reactivity of this compound under high pressure or microwave irradiation could lead to the formation of unexpected products that are not accessible under standard conditions.

Predictive Design of this compound Chemistry Through Advanced Computational Methods

Computational chemistry provides a powerful tool for understanding and predicting chemical reactivity. nih.gov The application of advanced computational methods to this compound can guide experimental work and accelerate the discovery of new reactions and properties.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. nih.govclinicsearchonline.org This information can be used to predict the most likely sites for nucleophilic and electrophilic attack, as well as to rationalize observed reactivity. mdpi.com

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of proposed reactions, helping to determine the most likely reaction pathways and to identify key intermediates and transition states.

Machine Learning and AI: By training machine learning models on existing data for quinone reactivity, it may be possible to predict the outcomes of new reactions of this compound. nih.govnih.govresearchgate.net This predictive capability could significantly streamline the experimental discovery process. arxiv.org

The following table outlines the potential contributions of different computational methods:

Table 4: Application of Computational Methods to this compound Research| Computational Method | Information Gained | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, orbital energies, electrostatic potential. | Prediction of reactive sites and rationalization of selectivity. |

| Transition State Theory | Reaction pathways, activation energies. | Elucidation of reaction mechanisms and prediction of reaction kinetics. |

| Machine Learning | Predictive models for reaction outcomes. | Acceleration of the discovery of new reactions and optimization of reaction conditions. |

Q & A

Q. How can researchers align their work on this compound with emerging theoretical frameworks in quinone chemistry?

- Methodological Answer : Contextualize findings using Marcus theory for electron transfer or Hammett substituent constants (σₚ for methoxy group = -0.27) to predict reactivity trends. Compare with anthraquinone analogs to generalize principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.